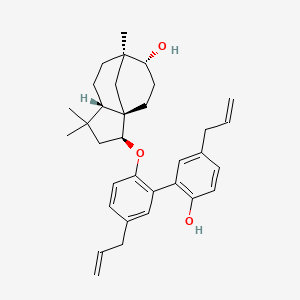

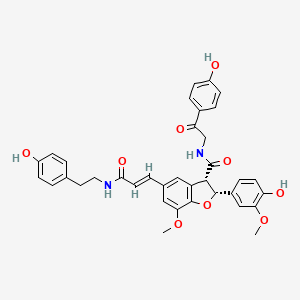

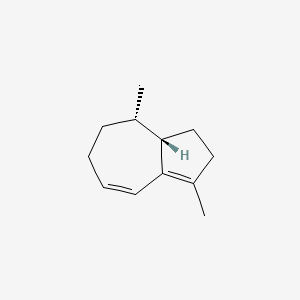

![molecular formula C7H6ClNO2 B1250420 5-Cloro-benzo[d][1,3]dioxol-4-amina CAS No. 379228-45-2](/img/structure/B1250420.png)

5-Cloro-benzo[d][1,3]dioxol-4-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-Chlorobenzo[d][1,3]dioxol-4-amine involves several steps, including the use of catalysts for amide condensation of carboxylic acids and amines. For example, catalysts such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives have been found effective for the dehydrative amide condensation between carboxylic acids and amines, showcasing a method that could potentially be adapted for the synthesis of 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides insight into the compound's configuration. The structure of similar compounds, such as 5-chlorobenzo[f]quinoxalin-6-ol, has been determined, indicating the presence of enol-imine tautomers both in the solid state and in solution. These findings suggest a high degree of aromatic character compared to their keto-amine form, which could be relevant for understanding the molecular structure of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Gómez et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Chlorobenzo[d][1,3]dioxol-4-amine derivatives are diverse. For instance, the compound's reactivity with various amines under different conditions can lead to a wide range of products. Techniques such as microwave-assisted regioselective amination have been employed to synthesize N-substituted derivatives, demonstrating the compound's versatility in chemical synthesis (Baqi & Müller, 2007).

Physical Properties Analysis

The physical properties of 5-Chlorobenzo[d][1,3]dioxol-4-amine and its derivatives can be explored through various spectroscopic techniques. Research on similar compounds using FT-IR, FT-Raman, and NMR spectroscopy has provided detailed information on their structural characteristics, vibrational modes, and electronic properties, which can be applied to understand the physical aspects of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Aayisha et al., 2019).

Chemical Properties Analysis

The chemical properties of 5-Chlorobenzo[d][1,3]dioxol-4-amine, such as its reactivity with nucleophiles, can be studied through experimental and computational methods. Research on similar compounds, like 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their nucleophilic reactivity, influenced by structural factors like the presence of chlorine atoms and the nitro group's orientation. These studies, supported by DFT calculations, help in understanding the chemical behavior of 5-Chlorobenzo[d][1,3]dioxol-4-amine (Chugunova et al., 2021).

Aplicaciones Científicas De Investigación

Propiedades químicas y almacenamiento

Este compuesto tiene un Número CAS de 379228-45-2 y un peso molecular de 171.58 . Es un sólido blanco a amarillo y debe almacenarse a una temperatura de 2-8°C .

Síntesis de diseleniuro de benzo[d][1,3]dioxol

5-Cloro-benzo[d][1,3]dioxol-4-amina puede utilizarse en la síntesis de diseleniuro de benzo[d][1,3]dioxol . Este proceso implica el uso de 5-bromobenzo[d][1,3]dioxol a través de la metodología de Grignard .

Intermediario para la síntesis de agentes modificadores

Este compuesto es un intermediario para la síntesis de 4-clorometil-5-metil-1,3-dioxoleno-2-ona, un agente modificador para diferentes pro-fármacos . Los proinsecticidas incluyen derivados N-(5-metil-2-oxo-1,3-dioxol-4-il) metilo de imidacloprid y 1-clorotiazolmetil-2-nitroimino-imidazolidina .

Aditivos de electrolitos en baterías de iones de litio

Cada vez más, las baterías de iones de litio se están utilizando como fuentes de energía para dispositivos portátiles debido a su alta densidad de energía, voltaje y durabilidad . El ánodo de grafeno desarrolla una interfaz de electrolito sólido (SEI) . Una gran cantidad de investigación se ha dedicado a mejorar el rendimiento de la SEI, ya que su estructura impacta significativamente la vida útil del ciclo, la capacidad de potencia y la seguridad .

Electrodo personalizado con pequeñas moléculas orgánicas

El desarrollo de un electrodo personalizado con pequeñas moléculas orgánicas es la aplicación inicial como sensor TMI .

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTNKFUXNHFBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463654 | |

| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379228-45-2 | |

| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary route of excretion for 5-chloro-1,3-benzodioxol-4-amine in rats?

A1: Following intraperitoneal administration in rats, 5-chloro-1,3-benzodioxol-4-amine is primarily excreted through urine. [] The study observed that a significant majority (89.1%) of the administered dose was excreted within 48 hours, with the majority of this excretion occurring through urine within the first 12 hours. []

Q2: What is the major metabolite of 5-chloro-1,3-benzodioxol-4-amine identified in the study?

A2: The primary metabolite detected in both urine and bile was a demethylenated monosulfate conjugate of 5-chloro-1,3-benzodioxol-4-amine. [] This finding was confirmed through high-performance liquid chromatography (HPLC) analysis coupled with radioprofiling and mass spectrometry techniques. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

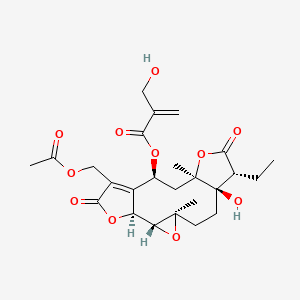

![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)